Bis(2,2,2-trifluoroethyl)amine
Overview
Description
Bis(2,2,2-trifluoroethyl)amine: is an organic compound with the molecular formula C4H5F6N . It is characterized by the presence of two trifluoroethyl groups attached to a central amine nitrogen atom. This compound is known for its high volatility and is used in various chemical applications due to its unique properties .
Mechanism of Action
- The primary targets of Bis(2,2,2-trifluoroethyl)amine are not extensively documented. However, it’s important to note that this compound can undergo thermal decomposition, releasing irritating gases and vapors .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Environmental context plays a pivotal role in its behavior . 🌟
Biochemical Analysis
Biochemical Properties
Bis(2,2,2-trifluoroethyl)amine plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can subsequently affect the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that determine its long-term impact on cellular function . Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have also highlighted the potential risks associated with high doses of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The distribution pattern of this compound can significantly influence its biochemical activity and effects on cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell. Understanding its subcellular localization is essential for comprehending its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)amine can be synthesized through the reaction of trifluoroacetonitrile with hydrogen in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trifluoroacetonitrile is subjected to hydrogenation. The reaction is catalyzed by metals such as palladium or nickel to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,2,2-trifluoroethyl)amine can undergo oxidation reactions, typically forming and other oxidized products.
Reduction: This compound can be reduced to form simpler amines under specific conditions.
Substitution: It can participate in substitution reactions where the trifluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like are employed for reduction reactions.
Substitution reactions: often involve halogenating agents or nucleophiles under controlled temperatures.
Major Products:
- Various substituted amines from substitution reactions .
Trifluoroacetaldehyde: from oxidation.
Simpler amines: from reduction.
Scientific Research Applications
Chemistry: Bis(2,2,2-trifluoroethyl)amine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated amines on biological systems.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
Comparison:
- 2,2,2-Trifluoroethylamine has a similar structure but lacks the second trifluoroethyl group, making it less reactive in certain reactions .
- 2,2-Difluoroethylamine has two fluorine atoms instead of three, resulting in different chemical properties and reactivity .
- 3,3,3-Trifluoropropylamine has a longer carbon chain, which affects its physical and chemical properties compared to bis(2,2,2-trifluoroethyl)amine .
Uniqueness: this compound’s unique structure with two trifluoroethyl groups provides it with enhanced reactivity and stability, making it a valuable compound in various chemical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGHXLFPMOKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193671 | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-01-2 | |
Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647ERY9JBN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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